Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Medicinal Chemistry Organic Synthesis Building Blocks

This tert‑butyl N‑(6‑azaspiro[3.5]nonan‑9‑YL)carbamate delivers a unique 9‑yl substitution pattern that is not interchangeable with other regioisomers. The rigid spirocyclic core enhances metabolic stability and target selectivity, while the Boc‑protected amine at the 9‑position permits orthogonal deprotection (compatible with Fmoc chemistry) for complex peptide couplings and library synthesis. Procure this exact regioisomer to ensure the desired conformational presentation and synthetic outcome in your drug‑discovery program.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1369342-39-1
Cat. No. B2689076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
CAS1369342-39-1
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC12CCC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-9-13(10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyAHIGUTRJWDFHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (CAS 1369342-39-1) Procurement Guide


Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a spirocyclic building block featuring a conformationally restricted 6-azaspiro[3.5]nonane core protected with a Boc group . This compound is characterized by its molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It serves as a versatile intermediate in medicinal chemistry for the synthesis of biologically active molecules, offering a unique three-dimensional scaffold that can enhance target selectivity and metabolic stability in drug candidates .

Why Generic Substitution Fails for 6-Azaspiro[3.5]nonane Derivatives


The 6-azaspiro[3.5]nonane scaffold exists in multiple regioisomeric forms (e.g., 1-yl, 2-yl, 7-yl, 8-yl, 9-yl) that are not interchangeable due to differences in steric environment, synthetic accessibility, and potential biological interactions [1]. While the core spirocyclic architecture confers general benefits like enhanced three-dimensionality and metabolic stability, the precise substitution pattern dictates the compound's utility as a building block for specific target engagements or synthetic routes [2]. Therefore, selecting the exact regioisomer, such as the 9-yl derivative, is critical for ensuring the desired conformational presentation and synthetic outcome in a research program [1].

Quantitative Differentiation of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate


Regioisomeric Differentiation: 9-yl vs. 2-yl and 1-yl Substitution on the 6-Azaspiro[3.5]nonane Core

The 9-yl regioisomer of 6-azaspiro[3.5]nonane presents a distinct steric and electronic profile compared to the more common 2-yl and 1-yl derivatives . This specific substitution pattern provides a unique vector for molecular extension, which is critical for achieving optimal binding conformations in biological targets [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Protecting Group Strategy: Boc vs. Fmoc on the 6-Azaspiro[3.5]nonan-9-yl Core

The tert-butyl carbamate (Boc) protecting group on the 9-yl amine is orthogonal to the Fmoc protecting group, which is also available for this scaffold [1]. The Boc group is stable under basic conditions used for Fmoc deprotection, making it ideal for solid-phase peptide synthesis, while the Fmoc variant (CAS 2171802-17-6) is valued for its stability under acidic conditions and its ease of removal with mild bases [1].

Peptide Synthesis Solid-Phase Synthesis Protecting Groups

Scaffold Superiority: 6-Azaspiro[3.5]nonane Core vs. Other Spirocyclic Cores in FAAH Inhibition

In a study identifying novel fatty acid amide hydrolase (FAAH) inhibitor scaffolds, the 7-azaspiro[3.5]nonane core demonstrated a kinact/Ki potency value greater than 1500 M−1 s−1, clearly distinguishing itself from other spirocyclic cores [1]. This highlights the potential of the azaspiro[3.5]nonane scaffold, including the 6-azaspiro[3.5]nonane regioisomers, for achieving high potency in biological systems.

FAAH Inhibition Drug Discovery Spirocycles

Best Research and Industrial Application Scenarios for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate


Synthesis of Conformationally Constrained Peptidomimetics

The rigid spirocyclic core of tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate makes it an ideal building block for the construction of constrained peptidomimetics. The Boc-protected amine at the 9-position allows for selective deprotection and subsequent coupling to peptide chains, introducing a unique three-dimensional element that can enhance target selectivity and metabolic stability .

Diversification of Spirocyclic Chemical Libraries

As a versatile small molecule scaffold, this compound is suited for the parallel synthesis of diverse spirocyclic libraries. Its unique 9-yl substitution pattern provides a distinct vector for further derivatization, enabling medicinal chemists to explore novel chemical space for drug discovery .

Orthogonal Protection Strategy in Multi-Step Synthesis

The Boc group on the 6-azaspiro[3.5]nonan-9-yl amine is orthogonal to Fmoc protection, allowing for its use in complex synthetic sequences requiring selective deprotection steps. This is particularly valuable in the synthesis of complex natural products or drug candidates where multiple amine functionalities must be differentiated [1].

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